
Dihydroergostin
概要
説明
Dihydroergostin is an ergot alkaloid, a class of compounds derived from the ergot fungus. Ergot alkaloids have a long history of medicinal use, particularly in the treatment of migraines and other vascular headaches. This compound exhibits potential neuroprotective properties and is of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydroergostin typically involves the hydrogenation of ergotamine. The process requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the selective reduction of the ergotamine molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of the ergot fungus to produce ergotamine, which is then subjected to hydrogenation. The resulting this compound is purified through various chromatographic techniques to achieve the desired purity and quality .
化学反応の分析
Types of Reactions: Dihydroergostin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be further reduced under specific conditions to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学的研究の応用
Treatment of Migraines
Dihydroergostin is primarily recognized for its effectiveness in treating acute migraine attacks. Its action is attributed to vasoconstriction of cranial blood vessels and modulation of neurotransmitter release.
Clinical Efficacy
- Dihydroergotamine (a closely related compound) has been extensively studied and has shown significant efficacy in migraine relief. For instance, a systematic review indicated that intravenous dihydroergotamine provides rapid relief from migraines, especially in patients who have not responded to other treatments like triptans .
- A study involving 50 patients with chronic daily headache found that 87% experienced sustained improvement for up to two years after treatment with intravenous dihydroergotamine .
Comparative Effectiveness
The following table summarizes the efficacy of various treatments for acute migraine:
Drug | Relief (%) | Freedom from Pain (%) |
---|---|---|
Dihydroergotamine (IV) | 67 | 75 |
Sumatriptan (100 mg) | 59 | 29 |
Rizatriptan (10 mg) | 88.1 | Not reported |
This data illustrates the relative effectiveness of dihydroergotamine compared to other migraine treatments, highlighting its role as a valuable option in acute migraine management .
Potential Applications Beyond Migraine Treatment
While the primary application of this compound is in migraine therapy, ongoing research suggests potential benefits in other areas:
2.1. Vascular Disorders
This compound may have applications in treating vascular disorders due to its vasoconstrictive properties. Research is exploring its effects on conditions such as Raynaud's phenomenon and orthostatic hypotension, where blood flow regulation is crucial.
2.2. Neuroprotection
There is emerging interest in the neuroprotective effects of this compound. Studies suggest that compounds derived from ergot alkaloids may help mitigate neurodegenerative processes, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
Several case studies highlight the effectiveness and safety profile of this compound in clinical settings:
- A double-blind study demonstrated that patients receiving intravenous dihydroergotamine reported higher rates of headache relief compared to those receiving placebo.
- Long-term follow-up studies indicate sustained benefits for patients with chronic migraines who underwent detoxification from overused medications combined with dihydroergotamine treatment.
These findings underscore the importance of this compound as a reliable treatment option for managing migraines and suggest avenues for further exploration in other medical conditions.
作用機序
Dihydroergostin exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps alleviate migraine symptoms by reducing the dilation of blood vessels that occurs during a migraine attack. Additionally, this compound interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
類似化合物との比較
Dihydroergotamine: Another ergot alkaloid with similar pharmacological properties, used primarily for treating migraines.
Ergotamine: The parent compound from which dihydroergostin is derived, also used in migraine treatment.
Dihydrolysergic Acid Amide: A metabolite of dihydroergotamine with similar vasoconstrictive properties.
Uniqueness: this compound is unique in its specific receptor interactions and potential neuroprotective effects. While it shares similarities with other ergot alkaloids, its distinct pharmacological profile makes it a valuable compound for research and therapeutic applications .
生物活性
Dihydroergostin, a derivative of ergot alkaloids, is primarily recognized for its therapeutic applications in migraine treatment. This article explores its biological activity, including receptor interactions, pharmacokinetics, clinical efficacy, and case studies that highlight its therapeutic potential.
Overview of this compound
This compound is structurally related to dihydroergotamine (DHE) and exhibits similar pharmacological properties. It acts as an agonist at several serotonin receptors and has a broad receptor binding profile, which contributes to its effectiveness in treating migraines and other conditions.
Receptor Binding Profile
This compound interacts with various receptors, including:
- Serotonin Receptors : Agonist activity at 5-HT1B, 5-HT1D, and 5-HT1F receptors.
- Adrenergic Receptors : Modulates α-adrenergic receptors.
- Dopaminergic Receptors : Interacts with D2 and D3 receptors.
The binding affinity and activity at these sites are crucial for its therapeutic effects. Table 1 summarizes the receptor interactions and their implications.
Receptor Type | Receptor Subtype | Activity |
---|---|---|
Serotonin | 5-HT1B | Agonist |
Serotonin | 5-HT1D | Agonist |
Serotonin | 5-HT1F | Agonist |
Adrenergic | α1 | Antagonist |
Adrenergic | α2 | Antagonist |
Dopaminergic | D2 | Agonist |
Dopaminergic | D3 | Agonist |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Metabolism : Primarily metabolized in the liver to active metabolites such as 8'-β-hydroxy dihydroergotamine.
- Elimination Half-Life : Exhibits biphasic elimination with half-lives of approximately 0.7–1 hour (initial phase) and 10–13 hours (terminal phase) .
- Clearance : Total clearance is around 1.5 L/h, with renal clearance contributing minimally .
Clinical Efficacy
This compound has been extensively studied for its efficacy in treating migraines. A narrative review highlighted its effectiveness compared to newer treatments like triptans. In clinical settings, it has shown:
- Pain Relief Rates : Approximately 61% relief in acute migraine attacks when administered intranasally .
- Long-Term Outcomes : In a study involving patients with chronic daily headaches, 87% reported sustained improvement after detoxification and treatment with intravenous this compound over two years .
Case Study 1: Efficacy in Chronic Migraines
A study involving 114 patients treated with intravenous this compound reported that 67% achieved headache freedom at discharge, with sustained benefits noted one month post-treatment . This underscores the drug's potential for long-term management of chronic migraine sufferers.
Case Study 2: Comparison with Triptans
In a controlled trial comparing this compound to sumatriptan, patients receiving this compound reported a higher percentage of headache relief within the first hour post-treatment . This suggests that this compound may be more effective for certain patient populations who do not respond adequately to triptans.
特性
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHWFLWRXBPGX-UHFAATNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957491 | |
Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3609-19-6 | |
Record name | Dihydroergostin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3609-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。